methyl 7-nitro-1H-indazole-5-carboxylate
Description
Significance of Indazole Scaffolds in Modern Chemical and Pharmaceutical Research
Indazole, also known as benzopyrazole, and its derivatives represent a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities. chemimpex.comchemicalbook.com These compounds are structurally similar to endogenous biomolecules like adenine (B156593) and guanine, which allows them to interact readily with biological targets. researchgate.net The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. nih.govpnrjournal.com
The therapeutic applications of indazole derivatives are extensive and well-documented. They form the core structure of numerous drugs and clinical candidates. chemdict.comlabsolu.ca Marketed drugs containing the indazole moiety include Axitinib (an anti-cancer agent), Benzydamine (an anti-inflammatory drug), and Granisetron (an antiemetic). labsolu.canih.gov The broad spectrum of biological activities associated with indazole scaffolds includes:
Anticancer: Many indazole derivatives exhibit potent anti-proliferative activity against various cancer cell lines by targeting key enzymes like protein kinases. labsolu.caambeed.com
Anti-inflammatory: The structural analogy to purines contributes to their anti-inflammatory properties, making them valuable in the development of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netambeed.com
Neurological Disorders: Certain indazoles have shown promise in treating neurodegenerative diseases and acting as anxiolytic and antinociceptive agents. ambeed.comresearchgate.net
Antimicrobial and Antiprotozoal: The indazole nucleus is a key component in the development of agents against bacteria, fungi, and protozoa. chemimpex.comresearchgate.net
The significance of the indazole scaffold is further underscored by its use as a bioisostere for other important chemical groups like indole (B1671886) and phenol, which can improve a drug's metabolic stability and binding affinity to its target. chemicalbook.com
Overview of Nitroindazole Derivatives in Academic Investigation
The introduction of a nitro (NO₂) group to the indazole scaffold often enhances or imparts specific biological activities. nih.gov Nitro-containing heterocyclic compounds are known to play a crucial role in medicinal chemistry, with many exhibiting antimicrobial and antiparasitic properties. nih.govarctomsci.com The nitro group is an electron-withdrawing group that can influence the molecule's electronic properties, reactivity, and interaction with biological targets. nih.gov
Academic research into nitroindazole derivatives has revealed a range of promising biological effects:
Antiparasitic Activity: 5-Nitroindazole (B105863) derivatives, in particular, have been extensively studied for their activity against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Trichomonas vaginalis. bldpharm.comresearchgate.net Some of these compounds have demonstrated significant trypanocidal and trichomonacidal activity. bldpharm.comresearchgate.net
Antileishmanial Agents: Studies have shown that certain 3-alkoxy-1-benzyl-5-nitroindazole derivatives possess potent in vitro activity against different species of Leishmania. chemsrc.com
Anticancer Properties: Some nitroindazole compounds have been evaluated for their antineoplastic activity against various human cancer cell lines. bldpharm.com
Nitric Oxide Synthase (NOS) Inhibition: Notably, 7-nitroindazole (B13768) is a known inhibitor of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. researchgate.net This property makes it a valuable tool in neuroscience research to study the roles of nitric oxide.
The mechanism of action for many nitro-containing compounds involves intracellular reduction of the nitro group to form reactive nitro anion radicals, which can lead to cellular damage in target organisms. nih.gov This redox activity is a key area of investigation in understanding their therapeutic effects.
Research Focus: Methyl 7-nitro-1H-indazole-5-carboxylate as a Key Chemical Entity
Within the broad family of nitroindazoles, this compound stands out as a specific chemical entity of interest for synthetic and medicinal chemistry. While extensive research on this particular isomer is not as widespread as its 5-nitro counterparts, its chemical structure suggests significant potential as a building block for more complex molecules.
This compound is commercially available, indicating its utility in research and development. ambeed.comarctomsci.combldpharm.com Its structure combines the key features of the indazole scaffold with a nitro group at the 7-position and a methyl carboxylate group at the 5-position. These functional groups provide multiple reaction sites for further chemical modification, making it a versatile intermediate in organic synthesis.
The presence of the 7-nitro group is particularly noteworthy. As seen with the parent compound, 7-nitroindazole, this substitution pattern is associated with the inhibition of nitric oxide synthase. researchgate.net The addition of the methyl carboxylate group at the 5-position offers a handle for creating libraries of derivative compounds, such as amides or other esters, to explore structure-activity relationships for various biological targets. While specific biological activity data for this compound is limited in publicly available literature, its isomeric relatives, such as methyl 5-nitro-1H-indazole-3-carboxylate, have been synthesized and studied. chemicalbook.com The investigation of compounds like this compound is crucial for expanding the chemical space of pharmacologically active indazoles.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1823236-18-5 | ambeed.com, arctomsci.com |
| Molecular Formula | C₉H₇N₃O₄ | ambeed.com |
| Molecular Weight | 221.17 g/mol | ambeed.com |
| SMILES Code | O=C(C1=CC2=C(NN=C2)C(N+=O)=C1)OC | ambeed.com, bldpharm.com |
Table 2: Comparison of Selected Methyl Nitro-1H-indazole-carboxylate Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| This compound | 1823236-18-5 | C₉H₇N₃O₄ | 221.17 | The focus of this article; available for research applications. ambeed.comarctomsci.com |
| Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | C₉H₇N₃O₄ | 221.17 | Synthesis has been reported. chemicalbook.com |
| Methyl 5-nitro-1H-indazole-7-carboxylate | 632291-85-1 | C₉H₇N₃O₄ | 221.17 | A known chemical intermediate. |
| Methyl 5-nitro-1H-indazole-6-carboxylate | 152626-88-5 | C₉H₇N₃O₄ | 221.17 | Listed in chemical supplier databases. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-nitro-1H-indazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-4-10-11-8(6)7(3-5)12(14)15/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTDUYFVOYHADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of Methyl 7 Nitro 1h Indazole 5 Carboxylate
Reactivity of the Nitro Group
The nitro group at the C-7 position is a dominant feature of the molecule, strongly influencing the reactivity of the entire indazole system. Its powerful electron-withdrawing effect, through both inductive and resonance mechanisms, deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic substitution.
One of the most common and synthetically useful transformations of the aromatic nitro group is its reduction to a primary amine. This conversion is a critical step in the synthesis of various pharmaceutical and biologically active compounds, transforming the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. The resulting methyl 7-amino-1H-indazole-5-carboxylate serves as a valuable intermediate for further derivatization, such as in the formation of amides or fused heterocyclic systems.
Several established methods can be employed for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.
Common Reduction Methods:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.
Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). For instance, iron powder in the presence of hydrochloric acid is an effective reagent for this transformation.
| Reagent/System | Typical Conditions | Product |
| H₂, Pd/C | Ethanol, Room Temperature | Methyl 7-amino-1H-indazole-5-carboxylate |
| Fe, HCl | Aqueous/Alcoholic solution, Heat | Methyl 7-amino-1H-indazole-5-carboxylate |
| SnCl₂·2H₂O | Ethyl acetate, Heat | Methyl 7-amino-1H-indazole-5-carboxylate |
The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. nih.gov For a substitution reaction to occur where the nitro group is displaced, the incoming nucleophile must attack the carbon atom to which the nitro group is attached. The stability of the intermediate Meisenheimer complex is crucial for the reaction to proceed. nih.gov
While displacement of a nitro group is less common than that of a halogen, it can be achieved with potent nucleophiles under specific conditions. Factors that favor this reaction include:
The presence of additional electron-withdrawing groups that stabilize the negative charge in the Meisenheimer intermediate.
The use of strong nucleophiles, such as alkoxides, thiolates, or amines. researchgate.net
The use of polar aprotic solvents like DMSO or DMF, which can solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.
In the context of methyl 7-nitro-1H-indazole-5-carboxylate, the presence of the second electron-withdrawing group (the ester) enhances the ring's susceptibility to nucleophilic attack. However, the position of substitution will be directed by the combined electronic effects of the ring system and its substituents.
Transformations of the Carboxylate Ester Functionality
The methyl ester at the C-5 position provides a reactive site for various nucleophilic acyl substitution reactions. These transformations are key for introducing new functional groups and building molecular complexity.
The methyl ester can be readily hydrolyzed to the corresponding 7-nitro-1H-indazole-5-carboxylic acid under either acidic or basic conditions. This transformation is often a necessary step before subsequent reactions, such as amide bond formation using peptide coupling reagents.
Base-Catalyzed Hydrolysis (Saponification): This is the most common method, typically involving an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by protonation of the resulting carboxylate salt during acidic workup.
Acid-Catalyzed Hydrolysis: This reaction is reversible and often requires harsher conditions, such as refluxing in a strong aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
| Condition | Reagents | Product |
| Basic | NaOH (aq), Methanol/THF | 7-nitro-1H-indazole-5-carboxylic acid |
| Acidic | HCl (aq) or H₂SO₄ (aq), Heat | 7-nitro-1H-indazole-5-carboxylic acid |
The methyl ester can be converted directly into amides, hydrazides, or other ester derivatives through reaction with appropriate nucleophiles.
Amidation (Aminolysis): The direct reaction of the ester with an amine (aminolysis) to form an amide is possible but often requires high temperatures or is slow. The process can be facilitated by the use of a catalyst. A more common synthetic route involves the initial hydrolysis of the ester to the carboxylic acid, followed by reaction with an amine in the presence of a coupling agent (e.g., DCC, EDC, HATU).
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl or benzyl (B1604629) esters) by heating it in the corresponding alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the desired alcohol.
Electrophilic and Nucleophilic Substitution on the Indazole Ring System
The reactivity of the indazole ring itself towards substitution is heavily influenced by the existing substituents.
The indazole ring is an aromatic system, but in this specific molecule, it is highly deactivated towards electrophilic aromatic substitution (EAS). Both the nitro group at C-7 and the methyl carboxylate group at C-5 are strong electron-withdrawing groups. libretexts.org These groups remove electron density from the ring, making it much less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺) or sulfonium (B1226848) ion (SO₃H⁺). libretexts.orgmasterorganicchemistry.com
If an electrophilic substitution reaction were forced to occur under harsh conditions, the directing effects of the existing substituents would need to be considered. Both nitro and carbonyl groups are typically meta-directors. libretexts.org However, the inherent reactivity of the indazole nucleus also plays a role, with electrophilic attack often favoring the C-3 position in unsubstituted indazoles. Given the extreme deactivation of the ring, further electrophilic substitution on this compound is synthetically challenging and generally not a preferred reaction pathway.
Conversely, the electron-deficient nature of the indazole ring makes it a candidate for nucleophilic aromatic substitution, particularly the substitution of a hydrogen atom (SNAr-H). nih.gov The presence of two strong electron-withdrawing groups significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, making it more susceptible to attack by strong nucleophiles.
Transition Metal-Catalyzed Cross-Coupling Reactions and Functionalization
The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for developing new therapeutic agents. Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the derivatization of the indazole core. These methods allow for the precise introduction of various substituents through the formation of new carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, the electronic effects of the nitro and carboxylate groups significantly influence the reactivity and regioselectivity of these transformations.
Direct C-H activation is an atom-economical strategy for molecular functionalization that avoids the need for pre-functionalized starting materials. rsc.org The site-selective functionalization of the indazole benzenoid ring, however, remains a significant challenge due to the lower reactivity of these C-H bonds compared to those on the pyrazole (B372694) ring. rsc.org Research on closely related substituted indazoles provides valuable insights into potential strategies for the targeted functionalization of this compound.
For instance, studies on the palladium-catalyzed direct C-H arylation of 1-methyl-7-nitro-1H-indazole have demonstrated that functionalization can be directed to specific positions. A plausible mechanism for such a transformation involves the initial coordination of the N-substituted indazole to the palladium catalyst. researchgate.net This is followed by a reaction with the arene coupling partner, leading to the formation of an intermediate complex, which then proceeds to the arylated product. researchgate.net The development of these methods highlights the potential for direct and efficient C-H functionalization of the indazole core, offering a powerful route to novel derivatives. researchgate.net
Table 1: Representative Conditions for C-H Arylation of a 7-Nitroindazole (B13768) Derivative Based on findings for the related compound 1-methyl-7-nitro-1H-indazole.
| Catalyst | Ligand | Solvent | Oxidant | Temperature (°C) | Position of Arylation | Reference |
| Pd(OAc)₂ | 1,10-phenanthroline | DMA | Ag₂CO₃ | 120 | C3 | researchgate.net |
| Pd(OAc)₂ | PPh₃ | H₂O | Ag₂CO₃ | 100 | C3 | researchgate.net |
The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds, owing to its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of functionalizing this compound, this reaction would typically involve a halogenated precursor, for example, at the C3, C4, or C6 positions.
A common strategy involves the regioselective halogenation of the indazole ring, followed by a palladium-mediated Suzuki-Miyaura reaction. For example, studies on 4-substituted 1H-indazoles have shown that regioselective bromination can be achieved at the C7 position. nih.gov The resulting 7-bromoindazole can then successfully undergo Suzuki-Miyaura coupling with various aryl boronic acids to yield C7-arylated products. nih.gov This two-step sequence demonstrates a viable pathway for introducing aryl groups at specific positions on the indazole core. The success of such reactions on unprotected NH-indazoles is particularly noteworthy, as it circumvents the need for additional protection and deprotection steps. nih.gov
The electronic nature of substituents on the indazole ring can significantly impact reactivity. In some cases, the presence of a strong electron-withdrawing group like a nitro substituent can complicate these reactions. For example, it has been reported that the Suzuki arylation of N-Boc protected 3-iodo-7-nitroindazole was unsuccessful, leading instead to the deprotected starting material. mdpi.com Conversely, the corresponding unprotected 3-iodo-5-nitroindazole underwent vinylation in excellent yield, suggesting a complex interplay between protecting groups and substituent electronics. mdpi.com The nitro group is known to enhance the reactivity of substrates in metal-catalyzed cross-coupling reactions due to its strong electron-withdrawing effects.
Table 2: Example of Suzuki-Miyaura Coupling Conditions for a C7-Bromo-1H-Indazole Derivative
| Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 120 °C (MW) | 2 h | 62 | nih.gov |
Strategies for N-Substitution and Tautomeric Control
The indazole ring exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being the more thermodynamically stable. d-nb.inforesearchgate.net The position of the NH proton influences the molecule's electronic properties and reactivity, making regioselective N-substitution a critical aspect of its derivatization. Control over which of the two nitrogen atoms undergoes substitution is governed by steric and electronic factors of the indazole core, as well as the reaction conditions employed.
For 7-substituted indazoles, the substituent's nature plays a decisive role in directing alkylation. The presence of a nitro group at the C-7 position has been shown to facilitate excellent N-2 regioselectivity under specific conditions. d-nb.infonih.gov This preference for N-2 alkylation is attributed to the steric hindrance imposed by the C-7 substituent, which impedes access to the N-1 position. d-nb.info For example, the reaction of 7-nitroindazole with an alkylating agent in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) strongly favors the formation of the N-2 substituted product. d-nb.info In contrast, using a different base and solvent combination, such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), can lead to a mixture of N-1 and N-2 isomers with lower selectivity. d-nb.info
Furthermore, the C7-nitro group can exert significant tautomeric control through intramolecular interactions. It has been noted that a strong hydrogen bond can form between the N1-H proton and an oxygen atom of the C7-nitro group, which effectively prevents prototropy and stabilizes the 1H-tautomer. nih.gov This inherent stability can influence subsequent reactions. Interestingly, while other nitro-indazole isomers react with formaldehyde (B43269) in acidic conditions to yield N-hydroxymethyl derivatives, 7-nitro-1H-indazole was reported to be unreactive under the same conditions, a finding that may be related to this stabilizing intramolecular interaction. nih.gov
Table 3: Regioselectivity in the N-Alkylation of C7-Substituted Indazoles
| C7-Substituent | Conditions | N-1:N-2 Ratio | Reference |
| NO₂ | NaH, THF | 4:96 | d-nb.infonih.gov |
| CO₂Me | NaH, THF | 4:96 | nih.gov |
| NO₂ | Cs₂CO₃, DMF | 55:45 | d-nb.info |
| CO₂Me | Cs₂CO₃, DMF | 62:38 | nih.gov |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with advanced NMR techniques, allows for the unambiguous assignment of atomic connectivity and offers insights into the molecule's dynamic behavior.
For 7-nitro-1H-indazole, the calculated ¹H NMR chemical shifts are as follows: H1 (13.41 ppm), H3 (8.40 ppm), H4 (8.15 ppm), and H6 (7.45 ppm). The downfield shift of the protons, particularly H4, is indicative of the strong electron-withdrawing nature of the adjacent nitro group. The ¹³C NMR chemical shifts are also sensitive to the substituent effects. The calculated values for the carbon atoms in the 7-nitro-1H-indazole ring are C3 (136.0 ppm), C3a (138.8 ppm), C4 (118.7 ppm), C5 (130.6 ppm), C6 (115.8 ppm), C7 (133.0 ppm), and C7a (126.8 ppm). nih.gov
For methyl 7-nitro-1H-indazole-5-carboxylate, it is anticipated that the protons on the aromatic ring will exhibit distinct signals. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at C6. Similarly, the proton at C6 should also be a doublet. The proton at C3 would likely be a singlet. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
The following table provides a summary of the calculated NMR data for the parent 7-nitro-1H-indazole, which serves as a model for understanding the spectroscopic properties of its 5-carboxylate derivative. nih.gov
| Parameter | Calculated Value (ppm) |
| ¹H NMR | |
| H1 | 13.41 |
| H3 | 8.40 |
| H4 | 8.15 |
| H6 | 7.45 |
| ¹³C NMR | |
| C3 | 136.0 |
| C3a | 138.8 |
| C4 | 118.7 |
| C5 | 130.6 |
| C6 | 115.8 |
| C7 | 133.0 |
| C7a | 126.8 |
Table: Calculated ¹H and ¹³C NMR chemical shifts for 7-nitro-1H-indazole. Data sourced from theoretical calculations. nih.gov
Indazole derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. nih.gov Computational studies on the parent indazole indicate that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov For instance, MP2/6-31G** calculations show the 1H-tautomer of indazole to be 15 kJ·mol⁻¹ more stable than the 2H form. nih.gov This preference for the 1H tautomer is a crucial aspect of the conformational and electronic properties of indazole derivatives.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in confirming the predominant tautomer and elucidating the through-space and through-bond correlations within this compound. For example, in the 1H-tautomer, a NOESY correlation would be expected between the N1-H proton and the protons on the adjacent aromatic ring, which would be absent in the 2H-tautomer.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not available, analysis of closely related nitro-substituted indazoles offers significant insights into the expected structural features.
The crystal structures of various nitro-indazole derivatives reveal that the indazole ring system is typically planar. nih.govresearchgate.net In the case of 1-ethyl-5-nitro-1H-indazole, the nitro group is twisted by only 4.0(2)° out of the plane of the indazolyl moiety. researchgate.net This near-coplanarity suggests electronic conjugation between the nitro group and the aromatic system.
X-ray crystallography is a powerful technique for resolving structural ambiguities, such as the precise location of substituents and the predominant tautomeric form in the solid state. For example, the X-ray structure of indazol-2-yl-acetic acid unequivocally confirmed the N-2 substitution and revealed a supramolecular architecture involving O-H···N1 intermolecular hydrogen bonds. nih.gov In the context of this compound, a crystal structure would definitively establish the positions of the nitro and methyl carboxylate groups and confirm the 1H-tautomer as the dominant form in the solid state.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct bands corresponding to the N-H, C=O, NO₂, and aromatic C-H and C=C vibrations.
Based on studies of similar compounds, the characteristic vibrational frequencies for the nitro group (NO₂) are expected in the regions of 1550–1475 cm⁻¹ for the asymmetric stretching vibration and 1360–1290 cm⁻¹ for the symmetric stretching vibration. esisresearch.org The carbonyl (C=O) stretching vibration of the methyl ester group is anticipated to appear as a strong band in the range of 1730–1715 cm⁻¹. The N-H stretching vibration of the indazole ring would likely be observed as a broad band in the region of 3400–3200 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1600–1450 cm⁻¹ region. uobasrah.edu.iq
The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Indazole) | Stretching | 3400 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Ester) | Stretching | 1730 - 1715 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1475 |
| NO₂ (Nitro) | Symmetric Stretching | 1360 - 1290 |
Table: Expected Infrared Absorption Bands for this compound.
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry serves as a critical analytical tool in the structural elucidation of synthetic compounds, providing essential information for both molecular formula validation and the characterization of fragmentation pathways. For this compound, these techniques offer precise insights into its elemental composition and structural integrity.
High-resolution mass spectrometry (HRMS) is paramount for the validation of the molecular formula of this compound, which is C₉H₇N₃O₄. This technique can determine the mass of a molecule with exceptional accuracy, typically to within a few parts per million (ppm). Such precision allows for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z), distinguishing it from other potential formulas with the same nominal mass. The theoretical monoisotopic mass of this compound is approximately 221.0436 Da. An experimentally obtained high-resolution mass spectrum showing a molecular ion peak at or very near this value would provide strong evidence for the correct molecular formula.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of the molecule. In a typical MS/MS experiment, the molecular ion (or a protonated/deprotonated version in soft ionization techniques like electrospray ionization) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint of the molecule.
While specific experimental fragmentation data for this compound is not widely published, a theoretical fragmentation pattern can be postulated based on the known behavior of related nitroaromatic and ester-containing heterocyclic compounds. The fragmentation of the indazole core, the nitro group, and the methyl ester substituent would be expected to yield characteristic neutral losses and fragment ions.
Key Postulated Fragmentation Pathways:
Upon ionization, particularly under electron ionization (EI), the molecular ion [M]⁺ of this compound would be observed. Subsequent fragmentation could proceed through several pathways:
Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃), which would result in an acylium ion.
Loss of the nitro group (-NO₂): Aromatic nitro compounds often exhibit the loss of the nitro group as a neutral molecule (NO₂) or as a radical (•NO₂).
Cleavage of the ester group: The entire methyl carboxylate group could be lost.
Ring fragmentation: The indazole ring system itself can undergo cleavage, although this often requires higher energy and can lead to more complex fragmentation patterns.
The table below outlines the theoretical molecular and fragment ion data for this compound.
| Ion | Formula | Theoretical m/z | Description |
| [M]⁺ | C₉H₇N₃O₄⁺ | 221.0436 | Molecular Ion |
| [M - •OCH₃]⁺ | C₈H₄N₃O₃⁺ | 190.0253 | Loss of methoxy radical |
| [M - NO₂]⁺ | C₉H₇N₂O₂⁺ | 175.0508 | Loss of nitro group |
| [M - •COOCH₃]⁺ | C₈H₆N₃O₂⁺ | 176.0460 | Loss of methyl carboxylate radical |
Note: The data presented in this table is theoretical and serves as a predictive guide for the mass spectrometric analysis of this compound. Actual experimental values may vary slightly.
The detailed analysis of these fragmentation patterns, when combined with other spectroscopic data such as NMR, provides a comprehensive structural confirmation of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary method for studying the properties of indazole derivatives due to its balance of accuracy and computational efficiency. Calculations are often performed using hybrid functionals, such as Becke, 3-parameter, Lee–Yang–Parr (B3LYP), combined with basis sets like 6-311++G(d,p) or TZVP, to model the molecule's quantum mechanical behavior. nih.govresearchgate.netresearchgate.net
DFT calculations are employed to determine the most stable three-dimensional structure of methyl 7-nitro-1H-indazole-5-carboxylate by finding the minimum energy geometry. nih.gov For related nitroindazole systems, these optimizations typically reveal a high degree of planarity in the bicyclic indazole core. nih.gov The nitro and methyl carboxylate groups' orientations relative to this plane are crucial for understanding steric and electronic effects. The nitro group is often found to be slightly twisted out of the indazole plane. nih.gov
Table 1: Representative Calculated Electronic Properties for a Nitroindazole System Note: This table is illustrative, based on typical results for similar compounds like 5-chloro-1-methyl-4-nitro-1H-imidazole.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.27 eV | Indicates electron-donating ability |
| LUMO Energy | -1.00 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.27 eV | Relates to chemical stability and reactivity |
| Dipole Moment | Varies | Influences solubility and intermolecular forces |
A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method, typically at the B3LYP/6-311++G(d,p) level, is used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical values, when compared with experimental spectra, can confirm the assignment of signals to specific atoms within the molecule. nih.gov
Similarly, DFT calculations can predict vibrational frequencies for Infrared (IR) spectroscopy. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. scielo.org.mx Comparing this predicted spectrum with the experimental one helps in assigning specific absorption bands to the vibrational modes of functional groups, such as the N-O stretching of the nitro group, C=O stretching of the ester, and N-H stretching of the indazole ring.
Table 2: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) Note: This is a hypothetical comparison for this compound, based on methodologies applied to related structures.
| Proton | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
| H (Position 3) | 8.45 | 8.50 | -0.05 |
| H (Position 4) | 8.95 | 8.91 | +0.04 |
| H (Position 6) | 8.30 | 8.32 | -0.02 |
| OCH₃ | 4.05 | 3.98 | +0.07 |
| NH | 14.01 | 13.92 | +0.09 |
Mechanistic Studies of Reactions Involving this compound
Computational methods are invaluable for investigating the mechanisms of chemical reactions. DFT can be used to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. researchgate.net
For reactions involving 7-nitro-indazole derivatives, such as palladium-catalyzed C-H arylation, DFT calculations help to elucidate the step-by-step mechanism. researchgate.net By calculating the energies of all stationary points along a proposed reaction coordinate, the energy barriers (activation energies) for each step can be determined. This allows researchers to identify the rate-determining step and understand the factors that control the reaction's feasibility and selectivity. For example, in a C7-arylation reaction, DFT can model the initial C-H activation, oxidative addition, reductive elimination, and other key steps in the catalytic cycle. researchgate.net
Theoretical models can incorporate the effects of solvents and catalysts to provide a more realistic description of the reaction mechanism. Solvation effects can be modeled implicitly, using continuum models, or explicitly, by including individual solvent molecules in the calculation. These models help explain how the solvent can stabilize or destabilize transition states and intermediates, thereby influencing reaction rates and outcomes.
The role of catalysts, such as palladium complexes, and ligands can also be studied in detail. researchgate.net For instance, DFT studies on the C-H arylation of 1-methyl-7-nitro-1H-indazole have shown how different ligands can control the regioselectivity of the reaction. A bidentate ligand in a polar aprotic solvent like DMA was found to promote C-H activation at the C7 position, demonstrating the power of computational chemistry to explain and predict the influence of catalysts and reaction conditions. researchgate.net
Conformational Analysis and Tautomerism Studies
Indazole derivatives can exist in different conformations and tautomeric forms, and computational studies are essential for determining their relative stabilities. nih.govnih.gov
Conformational analysis of this compound involves studying the rotation around single bonds, particularly the bonds connecting the nitro and carboxylate groups to the indazole ring. By calculating the energy as a function of specific dihedral angles, a potential energy surface can be constructed to identify the lowest-energy conformers.
Indazole itself can exist in two annular tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net Theoretical calculations have consistently shown that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov By calculating the relative energies of the possible tautomers of this compound, DFT can predict the predominant form in different environments. These calculations are crucial for understanding the molecule's reactivity, as different tautomers can exhibit distinct chemical properties.
Investigation of 1H- and 2H-Tautomer Stability
Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. The relative stability of these tautomers is a critical aspect of their chemistry, influencing their reactivity and biological activity.
Theoretical calculations have consistently shown that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.govresearchgate.net Computational studies using methods such as Møller-Plesset perturbation theory (MP2/6-31G**) indicate that 1H-indazole is more stable than 2H-indazole by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹) in the gas phase. nih.gov This preference for the 1H form is generally attributed to its benzenoid character, which is energetically favored over the quinonoid structure of the 2H-tautomer. researchgate.net
However, the energetic landscape can be significantly influenced by the surrounding environment. While the 1H form is favored in the gas phase, the relative stability can shift in solution. nih.gov Density Functional Theory (DFT) calculations have suggested that the high stability of the 2H form in certain solutions can be due to the formation of stable centrosymmetric dimers linked by intermolecular hydrogen bonds. nih.gov The polarity of the solvent and the potential for hydrogen bonding can alter the energy balance between the two tautomers. nih.gov For instance, in some substituted indazoles, the 2H-tautomer can be stabilized by strong intramolecular hydrogen bonds, particularly in less polar solvents. nih.gov
Table 1: Calculated Relative Stability of Indazole Tautomers
| Tautomer | Computational Method | Phase | Relative Energy (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|
| 1H-Indazole | MP2/6-31G | Gas | 0 (Reference) | nih.gov |
| 2H-Indazole | MP2/6-31G | Gas | 15.0 | nih.gov |
Impact of Substituents on Tautomeric Equilibria
The introduction of substituents onto the indazole ring, such as the 7-nitro and 5-carboxylate groups in this compound, can profoundly impact the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electronic distribution within the molecule, thereby affecting the relative stability of the 1H and 2H forms. ucalgary.ca
Both the nitro group (-NO₂) and the methyl carboxylate group (-COOCH₃) are strong electron-withdrawing groups. ucalgary.ca These groups decrease the electron density of the aromatic system. The position of these substituents is crucial. A study on the reactivity of nitro-indazoles reported that 7-nitro-1H-indazole does not react with formaldehyde (B43269) under conditions where other isomers (4-nitro, 5-nitro, and 6-nitro) do, suggesting that the 7-nitro group exerts a unique and strong electronic or steric influence. nih.gov
Computational studies on other heterocyclic systems, such as adenine (B156593), have shown that the presence of a nitro group can significantly change tautomeric preferences, an effect that is enhanced by solvent polarity. nih.gov For indazoles, theoretical investigations into substituted derivatives like methyl 5-bromo-1H-indazole-3-carboxylate have utilized DFT to understand how substituents influence reaction mechanisms and regioselectivity, which are intrinsically linked to the electronic nature of the tautomers. beilstein-journals.org In that study, NBO analysis revealed how substituents modulate the partial charges on the N1 and N2 atoms, which in turn dictates their nucleophilicity and affects the tautomeric balance. beilstein-journals.org For this compound, the potent electron-withdrawing nature of the substituents at the 5- and 7-positions is expected to significantly lower the energy of the LUMO and affect the charge distribution across the entire indazole scaffold, thereby modulating the 1H/2H tautomeric equilibrium.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. Indazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govbiotech-asia.org
In a typical molecular docking study, the ligand is placed into the binding site of a receptor, and its conformation and orientation are optimized to find the most stable binding mode, which is quantified by a docking score (usually in kcal/mol). arabjchem.org For example, computational studies on newly designed indazole scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis, have demonstrated their potential. biotech-asia.org These studies revealed that indazole derivatives can form key interactions, such as hydrogen bonds with amino acid residues like Cys919 and Asp1046 in the kinase hinge region, and hydrophobic interactions within the ATP-binding pocket. biotech-asia.org Docking studies of other indazole-containing compounds against targets like Murine Double Minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR) have also shown specific binding interactions with key amino acids, with binding energies indicating strong affinity. jocpr.com
For this compound, a docking simulation against a relevant kinase would likely show the indazole core acting as a scaffold. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro and carboxylate groups could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking or hydrophobic interactions with residues in the active site. MD simulations would further refine this picture by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions.
Table 2: Example of Docking Scores for Indazole Scaffolds against Kinase Targets
| Compound Type | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Designed Indazole Scaffold (SMO) | VEGFR-2 (4AGD) | -6.99 | biotech-asia.org |
| Designed Indazole Scaffold (SBS) | VEGFR-2 (4AGD) | -6.96 | biotech-asia.org |
| Designed Indazole Scaffold (SS) | VEGFR-2 (4AG8) | -7.39 | biotech-asia.org |
Natural Bond Orbital (NBO) Analysis for Electronic Properties
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It provides a detailed picture of the electron density distribution and the delocalization of electrons from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals.
For aromatic heterocycles like indazoles, NBO analysis can elucidate the electronic effects of substituents. A recent DFT study on methyl 5-bromo-1H-indazole-3-carboxylate, a compound structurally related to this compound, employed NBO analysis to calculate the partial charges and Fukui indices at the N1 and N2 positions. beilstein-journals.org This information was crucial for understanding the regioselectivity of alkylation reactions, as it quantifies the nucleophilicity of the nitrogen atoms. The analysis showed that the electron-withdrawing bromo and carboxylate groups influence the charge distribution, which in turn determines the reaction pathway. beilstein-journals.org
Biological and Medicinal Chemistry Research Perspectives
Role as a Synthetic Intermediate in Pharmaceutical Development
Methyl 7-nitro-1H-indazole-5-carboxylate is primarily recognized as a key synthetic intermediate in pharmaceutical research and development. chemimpex.com Its chemical architecture allows for extensive modification and functionalization, enabling chemists to create complex derivatives with tailored pharmacological profiles. chemimpex.com The presence of the nitro group enhances the molecule's reactivity, while the methyl ester provides a convenient handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to amides. chemimpex.com This versatility makes it a foundational component for developing novel compounds aimed at treating a range of conditions, including cancer, inflammation, and neurological disorders. chemimpex.com Researchers value this compound for its ability to facilitate the creation of libraries of indazole derivatives, which are then screened for various biological activities. chemimpex.com
Exploration of Bioactivity Profiles of this compound Derivatives
The true value of this compound is realized in the diverse biological activities exhibited by the compounds derived from it. By modifying its core structure, scientists have developed derivatives with significant potential in several key areas of therapeutic research.
Anticancer Research and Modulation of Apoptotic Pathways
Derivatives of the indazole scaffold are a major focus of anticancer drug discovery. nih.govnih.gov These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer. nih.gov Furthermore, certain indazole derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. nih.govrsc.org
Research has shown that specific 1H-indazole-3-amine derivatives can trigger apoptosis and affect the cell cycle in cancer cell lines, such as the K562 chronic myeloid leukemia line, by potentially inhibiting Bcl2 family members and interacting with the p53/MDM2 pathway. nih.gov The anticancer potential of these derivatives is often evaluated by their IC₅₀ values, which represent the concentration required to inhibit the growth of cancer cells by 50%.
Antimicrobial Activities (Antibacterial, Antifungal, Antiparasitic)
The indazole scaffold has given rise to a multitude of derivatives with a broad spectrum of antimicrobial activity.
Antibacterial and Antifungal: Nitroimidazole and nitroindazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens. nih.gov The mechanism of action for nitro-containing compounds often involves the reduction of the nitro group within the anaerobic environment of certain bacteria and parasites, leading to the formation of reactive radical intermediates that damage cellular components and inhibit growth. nih.gov
Antiparasitic: Notably, 5-nitroindazole (B105863) derivatives have shown significant promise as agents against protozoan parasites. nih.gov Extensive research has demonstrated their potent activity against Trichomonas vaginalis and Trypanosoma cruzi, the latter being the causative agent of Chagas disease. nih.gov These compounds have also been tested against Leishmania amazonensis, showing inhibitory effects on the parasite's growth. The activity is often measured against both the mobile (promastigote/epimastigote) and intracellular (amastigote) forms of the parasites.
Anti-inflammatory and Analgesic Properties
Indazole derivatives have been investigated for their potential to manage inflammation and pain. nih.govnih.gov Some of these compounds have demonstrated significant anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema test, where they reduce swelling. nih.gov The analgesic properties have been observed in models of inflammatory pain. nih.gov A likely mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.gov
Potential in Neurological Disorder Therapies
Derivatives based on the 7-nitroindazole (B13768) structure have shown considerable potential for treating neurological disorders, primarily due to their neuroprotective properties. nih.govnih.gov This neuroprotection is strongly linked to the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme that produces nitric oxide (NO). nih.govnih.gov While NO is an important signaling molecule, its overproduction can lead to neuronal damage and cell death, a process implicated in several neurodegenerative diseases like Parkinson's disease, as well as in neurotoxicity induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or excess iron. nih.govnih.gov Studies have shown that 7-nitroindazole can protect against dopamine (B1211576) depletion and neuronal loss in animal models of neurotoxicity. nih.govnih.gov This suggests that derivatives of this compound could be developed as novel therapeutic strategies for neurodegenerative conditions. nih.gov
Enzyme Inhibition and Receptor Binding Studies
The diverse biological effects of indazole derivatives are rooted in their ability to interact with specific molecular targets, namely enzymes and cellular receptors. The core indazole structure serves as a versatile scaffold that can be tailored to bind with high affinity and selectivity to the active sites of various proteins.
Key molecular targets for indazole derivatives include:
Protein Kinases: As mentioned, many indazole derivatives function as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which is crucial for their anticancer activity. nih.gov
Nitric Oxide Synthase (NOS): 7-Nitroindazole is a well-established and relatively selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), making it a valuable tool in neuroscience research and a lead for developing neuroprotective agents. taylorandfrancis.com
Cyclooxygenase (COX): The anti-inflammatory action of some indazole derivatives is attributed to their inhibition of COX enzymes (COX-1 and COX-2). nih.gov
Serotonin (5-HT) Receptors: Certain indazole derivatives, such as Granisetron, are known to act as antagonists at 5-HT₃ receptors, an action that is useful in controlling nausea and vomiting, particularly that induced by chemotherapy. nih.gov
Mechanism of Action Studies at the Molecular Level
The precise mechanism of action for this compound at the molecular level is not extensively detailed in publicly available research. However, based on the known activities of structurally related nitro-indazole compounds, several key pathways and interactions can be inferred. The biological effects of this compound are likely driven by two primary features: the indazole core, which can interact with various protein targets, and the nitro group, which is susceptible to bioreduction, leading to reactive intermediates.
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets, particularly protein kinases. rug.nl Numerous indazole-containing drugs have been developed as kinase inhibitors for cancer therapy, such as Axitinib, a VEGFR inhibitor, and Entrectinib, an ALK inhibitor. mdpi.com The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment for tyrosine kinases. mdpi.com
While direct binding data for this compound is scarce, its core structure suggests potential interactions with the ATP-binding sites of various kinases. The specific substitutions on the indazole ring, including the 7-nitro and 5-carboxylate groups, would modulate the binding affinity and selectivity for different kinases. For instance, derivatives of indazole have been designed as inhibitors for targets like VEGFR-2, histone deacetylases (HDACs), and inducible T-cell kinase (Itk). nih.govrsc.orgnih.gov The indazole ring system can also serve as a scaffold for compounds that bind to other targets, such as the anti-apoptotic BCL-2 proteins. rsc.org
The nitro group is a critical functional group that can undergo metabolic reduction, particularly in hypoxic (low oxygen) environments characteristic of solid tumors. mdpi.com This bioreduction is typically catalyzed by nitroreductase enzymes. rug.nlresearchgate.net The process involves a stepwise, six-electron reduction of the nitro group (-NO₂) to sequentially form nitroso (-NO), N-hydroxylamino (-NHOH), and finally amino (-NH₂) functional groups. nih.gov
These intermediates, particularly the nitroso and hydroxylamino species, are highly reactive. mdpi.com They can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxic effects. mdpi.comnih.gov This mechanism is the basis for the development of hypoxia-activated prodrugs, where the less toxic nitro-compound is selectively activated to a potent cytotoxin within the tumor microenvironment. mdpi.com
Recent studies have demonstrated nitroreductase-triggered indazole formation from 2-nitrobenzylamine derivatives, where the reactive nitroso intermediate undergoes spontaneous cyclization. rug.nlresearchgate.net This highlights the potential for the nitro group on the indazole ring of this compound to be metabolically activated, generating reactive species that contribute to its biological activity.
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indazole derivatives, SAR studies have provided valuable insights into how different substituents on the indazole ring influence their potency and selectivity.
For nitro-indazole compounds, the position of the nitro group is a key determinant of activity. Studies on the mutagenic activity of nitro derivatives of indazole in Salmonella typhimurium revealed that a nitro group at the C5 or C6 position generally resulted in measurable mutagenic activity, whereas nitro groups at C4 or C7 led to weakly or non-mutagenic compounds. nih.gov This suggests that the position of the nitro group influences its accessibility to nitroreductases and the subsequent formation of reactive intermediates.
Furthermore, modifications to other parts of the indazole scaffold can significantly impact bioactivity. For example, in a series of indazole-based VEGFR-2 inhibitors, the nature of the substituent at the 3-position and the groups attached to the pyrimidine (B1678525) ring were critical for potency. rsc.org In another study on indazole-based HDAC inhibitors, the introduction of different zinc-binding groups and linker lengths led to variations in inhibitory activity and selectivity. nih.gov
The table below summarizes key SAR findings for various indazole derivatives, which can provide a framework for predicting the effects of modifications to this compound.
| Scaffold/Compound Class | Position of Modification | Effect on Bioactivity | Reference |
| Nitro-indazoles | C5 or C6 nitro group | Increased mutagenic activity | nih.gov |
| Nitro-indazoles | C4 or C7 nitro group | Weak or no mutagenic activity | nih.gov |
| Indazole-based VEGFR-2 inhibitors | 3-position and pyrimidine substituents | Critical for inhibitory potency | rsc.org |
| Indazole-based HDAC inhibitors | Zinc-binding group and linker | Influences inhibitory activity and selectivity | nih.gov |
| Indazole-based PI3Kδ inhibitors | Substituents on the indazole core | Modulates potency and selectivity | acs.org |
Indazole Scaffold Hopping and Rational Drug Design Strategies
Scaffold hopping is a powerful strategy in drug discovery where the core molecular structure (scaffold) of a known active compound is replaced by a different scaffold, with the aim of identifying new compounds with improved properties such as potency, selectivity, or pharmacokinetic profiles. nih.gov The indazole ring is an excellent scaffold for such strategies due to its bioisosteric similarity to other privileged structures like indole (B1671886) and benzimidazole. nih.govnih.gov
A notable example is the scaffold hop from indole-2-carboxylic acid-based MCL-1 inhibitors to N2-substituted, indazole-3-carboxylic acids. This transformation resulted in dual inhibitors of both MCL-1 and BCL-2, which could be beneficial in overcoming resistance to BCL-2 selective inhibitors. rsc.orgnih.gov Similarly, indazole scaffolds have been used to replace other heterocyclic cores in the design of inhibitors for targets such as FGFR1 and JNK3. nih.govresearchgate.net
Rational drug design often employs computational methods to guide these scaffold hopping efforts. Fragment-based virtual screening and molecular hybridization are strategies that have been successfully used to design novel indazole-based inhibitors. nih.govnih.gov For instance, fragment-based approaches have led to the discovery of potent indazole-based HDAC inhibitors. nih.gov These computational techniques, combined with synthetic chemistry, allow for the exploration of diverse chemical space and the development of novel therapeutic agents based on the versatile indazole scaffold.
Application in Chemical Biology: Design and Synthesis of Chemical Probes
Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. This compound and related compounds serve as valuable building blocks in the design and synthesis of such probes. The indazole core provides a versatile platform for introducing various functional groups, while the nitro group can be used as a handle for further chemical modifications or as a reporter group.
For example, the nitro group can be reduced to an amine, which can then be coupled to fluorescent dyes, biotin (B1667282) tags, or affinity matrices. This allows for the creation of probes that can be used to visualize the localization of a target protein within a cell, to identify binding partners, or to purify the target protein from a complex mixture. The reactivity of the nitroaromatic system under bioreductive conditions also opens up the possibility of designing probes that are activated in specific cellular environments, such as hypoxic regions. mdpi.com While specific examples for this compound are not detailed, the chemical properties of this compound make it a suitable starting material for the development of customized chemical probes to investigate a wide range of biological processes.
Future Directions and Research Outlook
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future of chemical synthesis lies in the development of processes that are not only efficient in terms of yield and purity but also environmentally benign. For methyl 7-nitro-1H-indazole-5-carboxylate, research is anticipated to focus on "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current synthetic methods for related nitroindazole compounds can be resource-intensive. chemicalbook.com Therefore, exploring novel catalytic systems, flow chemistry, and microwave-assisted synthesis will be pivotal in developing more sustainable and economically viable production methods.
Key areas for future research in the synthesis of this compound and its analogs include:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processes.
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild reaction conditions, aligning perfectly with the principles of green chemistry.
Comprehensive Exploration of Structure-Activity-Relationship Data
A thorough understanding of the structure-activity relationship (SAR) is fundamental to the rational design of new molecules with desired biological activities. For this compound and its derivatives, a systematic exploration of how modifications to its chemical structure affect its biological function is a critical area for future research. While SAR studies have been conducted on various indazole derivatives, a dedicated and comprehensive investigation focused on the 7-nitro-1H-indazole-5-carboxylate scaffold is necessary. nih.govresearchgate.net
Future SAR studies will likely involve the synthesis of a diverse library of analogs by modifying the substituents on the indazole ring and the carboxylate group. These studies will aim to elucidate the key structural features responsible for specific biological activities, such as enzyme inhibition or receptor binding. chemimpex.com
Table 1: Potential Modifications for SAR Studies of this compound Analogs
| Position of Modification | Type of Modification | Rationale |
| Indazole N1-position | Alkylation, Arylation | To explore the impact of steric and electronic effects on biological activity. |
| Carboxylate Group | Amidation, Esterification | To modulate solubility, cell permeability, and interaction with biological targets. |
| Benzene (B151609) Ring | Introduction of various substituents | To fine-tune electronic properties and binding interactions. |
| Nitro Group | Reduction, Replacement | To investigate the role of the nitro group in the compound's activity and toxicity. |
Advanced Mechanistic Insights for Targeted Derivatization
A deeper understanding of the reaction mechanisms involving the 7-nitro-1H-indazole-5-carboxylate core is essential for designing and executing precise chemical modifications. Future research will likely employ a combination of experimental techniques and computational modeling to unravel the intricacies of its reactivity. For instance, studies on the reactivity of the parent 7-nitro-1H-indazole have provided valuable insights into its chemical behavior. nih.govacs.org
Future mechanistic studies will focus on:
Reactivity of the Nitro Group: Investigating the reduction of the nitro group to an amino group, which can then serve as a handle for further functionalization.
Nucleophilic Aromatic Substitution: Exploring the potential for displacing the nitro group or other substituents on the aromatic ring with various nucleophiles.
Regioselectivity of Reactions: Understanding the factors that govern the position of chemical modifications on the indazole ring to enable the synthesis of specific isomers with desired properties.
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational modeling and experimental validation is revolutionizing the field of drug discovery. openmedicinalchemistryjournal.com For this compound, this integrated approach will be instrumental in accelerating the identification and optimization of new drug candidates. Computational tools can be employed to predict the binding of indazole derivatives to specific biological targets, assess their pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and guide the design of more potent and selective compounds.
The future integration of these approaches will involve:
Molecular Docking: Simulating the interaction of this compound derivatives with the active sites of target proteins to predict binding affinity and mode of interaction.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-target complex over time to provide a more realistic understanding of their interaction.
Emerging Therapeutic and Industrial Applications of this compound and its Analogues
The versatile nature of the this compound scaffold opens up a wide range of potential applications in both medicine and industry. While research into the specific applications of this particular compound is still in its early stages, the broader class of nitroindazole derivatives has shown promise in various therapeutic areas. chemimpex.comgoogle.com
Table 2: Potential Future Applications
| Field | Potential Application | Rationale based on Analog Studies |
| Therapeutic | Anticancer Agents | The indazole core is a common feature in many kinase inhibitors used in cancer therapy. researchgate.net |
| Anti-inflammatory Agents | Indazole derivatives have shown potential as anti-inflammatory agents. chemimpex.com | |
| Neuroprotective Agents | 7-Nitroindazole (B13768) has been investigated for its neuroprotective effects. nih.govnih.govwikipedia.org | |
| Antiparasitic Agents | 5-Nitroindazole (B105863) derivatives have been explored for their activity against various parasites. google.com | |
| Industrial | Materials Science | The compound's structure could be incorporated into polymers to enhance thermal stability and other properties. chemimpex.com |
| Agrochemicals | Nitroaromatic compounds are used in the development of herbicides and pesticides. chemimpex.com |
Future research will focus on synthesizing and screening libraries of this compound derivatives to identify lead compounds for these and other applications. The insights gained from SAR and mechanistic studies will be crucial in guiding the development of next-generation therapeutic agents and advanced materials based on this promising chemical scaffold.
Q & A
Q. What are the established synthetic routes for methyl 7-nitro-1H-indazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclization of nitro-substituted hydrazones with carboxylic acid derivatives. For example, reacting 2-nitrobenzaldehyde derivatives with methyl hydrazine under controlled temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO facilitates cyclization . Optimization involves adjusting catalyst systems (e.g., Lewis acids like ZnCl₂) and solvent polarity to enhance reaction efficiency. Monitoring via TLC or HPLC ensures intermediate purity. Industrial-scale synthesis may employ continuous flow reactors to improve reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the indazole core and nitro/carboxylate substituents. Key signals include aromatic protons at δ 8.2–8.5 ppm (C7-nitro group deshielding) and the methyl ester at δ 3.9–4.1 ppm .
- IR : Stretching vibrations for nitro (1520–1350 cm) and ester carbonyl (1720–1700 cm) groups validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNO; theoretical 221.04 g/mol) and fragmentation patterns .
Q. What safety precautions are critical when handling nitro-substituted indazole derivatives?
- Methodological Answer : Nitro groups pose explosion risks under heat or friction. Use blast shields, anti-static equipment, and small-scale reactions. Bromine analogs (e.g., methyl 5-bromo-1H-indazole-6-carboxylate) require fume hoods due to toxicity . Always consult SDS for nitro-specific hazards and employ personal protective equipment (PPE) like nitrile gloves and flame-resistant lab coats .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from impurity profiles (e.g., unreacted nitro precursors) or assay conditions (pH, cell lines). Implement orthogonal purification (e.g., preparative HPLC) and validate bioactivity across multiple cell lines (e.g., HCT-116 vs. HEK293). Use statistical tools like ANOVA to compare dose-response curves and identify outliers .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as nitro group electron-withdrawing effects on the indazole ring. Molecular electrostatic potential (MEP) maps identify electrophilic centers. Coupled with X-ray crystallography (e.g., CCDC data), these methods predict regioselectivity in reactions like amidation or alkylation .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s inhibitory potency against specific enzymes?
- Methodological Answer :
- Core Modifications : Introduce substituents at C3 (e.g., halogens, methyl groups) to alter steric bulk and binding affinity .
- Nitro Group Replacement : Test sulfonamide or cyano analogs to reduce toxicity while maintaining electron-withdrawing effects.
- Assay Design : Use enzyme kinetics (e.g., IC₅₀ determination via fluorescence quenching) and molecular docking (AutoDock Vina) to correlate structural changes with activity .
Q. What strategies mitigate stability issues of this compound in aqueous buffers?
- Methodological Answer :
- pH Control : Stabilize ester groups by maintaining pH < 7 (prevents hydrolysis). Use phosphate buffers for short-term studies.
- Lyophilization : Store lyophilized powders at -20°C with desiccants. For in vitro assays, prepare fresh DMSO stock solutions to avoid degradation .
Q. Which in vitro assays are most reliable for evaluating the compound’s anticancer potential?
- Methodological Answer :
- MTT/PrestoBlue : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.
- Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation kits.
- Target Engagement : Western blotting for phospho-kinases (e.g., Akt, ERK) to confirm pathway inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
